
(2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride is a complex organic molecule with potential applications in various scientific fields. It features a decahydroquinoline core, which is a bicyclic structure, and is functionalized with a vinyl group and a benzoate ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride typically involves multiple steps:
Formation of the Decahydroquinoline Core: This can be achieved through a catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple an alkene with the decahydroquinoline core.
Esterification: The benzoate ester is formed by reacting the hydroxyl group on the decahydroquinoline with benzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Formation of the Hydrochloride Salt: The final step involves treating the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction can occur at the benzoate ester, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can take place at the benzoate ester, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation, or OsO4 (osmium tetroxide) for dihydroxylation.
Reduction: LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Alcohols: from reduction.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, the compound’s solubility and stability make it a candidate for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Potential medicinal applications include its use as a precursor for developing drugs targeting neurological disorders. Its structure suggests it could interact with central nervous system receptors.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride exerts its effects involves binding to specific molecular targets. These targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The vinyl group and benzoate ester are likely critical for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2R,4S,4AS,8aS)-1,2-dimethyl-4-ethynyldecahydroquinolin-4-yl benzoate hydrochloride
- (2R,4S,4AS,8aS)-1,2-dimethyl-4-propyldecahydroquinolin-4-yl benzoate hydrochloride
Uniqueness
Compared to similar compounds, (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride is unique due to its vinyl group, which can participate in additional chemical reactions, providing more versatility in synthetic applications. Its specific stereochemistry also contributes to its unique binding properties and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C20H28ClNO2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC名 |
[(2R,4S,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20-;/m1./s1 |
InChIキー |
PXCBCNQBYIAUHB-GYCLNSNTSA-N |
異性体SMILES |
C[C@@H]1C[C@@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
正規SMILES |
CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



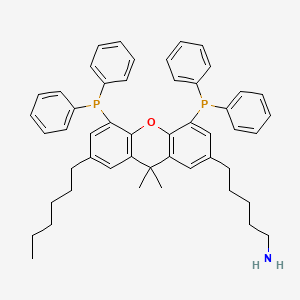


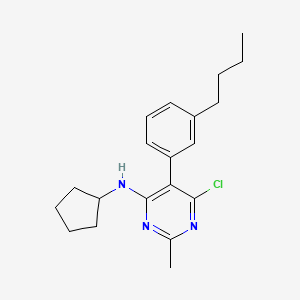
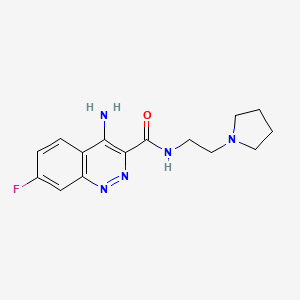

![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)


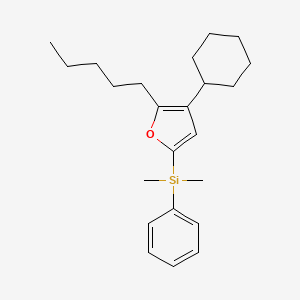

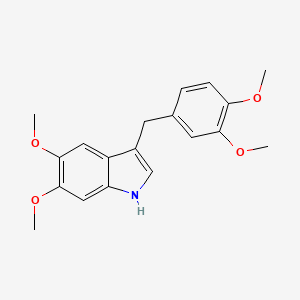
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)
